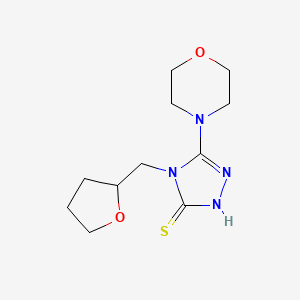

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

5-(Morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a morpholine ring, an oxolane (tetrahydrofuran) methyl group, and a thiol functional group. The thiol group enables further chemical modifications, such as alkylation or coordination with metals, which are critical for tailoring biological or physicochemical properties . This compound is synthesized via microwave-assisted methods or conventional heating, often involving reactions between thiol precursors and alkylating agents in protic solvents like 1-propanol . Its structural uniqueness lies in the combination of morpholine and oxolane substituents, distinguishing it from simpler triazole derivatives.

Properties

IUPAC Name |

3-morpholin-4-yl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h9H,1-8H2,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRYRQSBWFHMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=S)NN=C2N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

Substitution: The morpholine and oxolane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Dihydrotriazoles.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form stable complexes with metals makes it useful in preventing corrosion in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The morpholine ring enhances the compound’s solubility, allowing it to reach its targets more effectively. The oxolane ring contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,4-triazole-3-thiol derivatives, focusing on substituents, synthesis, and reported activities:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The target compound ’s oxolane-methyl group may enhance membrane permeability compared to phenyl (e.g., ) or pyridyl substituents. Morpholine improves solubility, contrasting with lipophilic groups like methylthio-benzyl in TRD .

- Schiff base derivatives (e.g., ) exhibit metal-chelating properties, enabling applications in catalysis or antimicrobial activity, whereas the thiol group in the target compound is unmodified, limiting such interactions.

Synthetic Flexibility :

- Microwave-assisted synthesis (used for the target compound ) offers faster reaction times and higher yields compared to traditional reflux methods (e.g., ).

- The target compound’s thiol group allows for derivatization akin to alkylation in TRD or Schiff base formation in .

Reported Activities: Anticancer activity is prominent in metal-coordinated triazole-thiols (e.g., ), while the target compound’s bioactivity remains inferred.

Physicochemical Properties: The oxolane substituent introduces a five-membered ether ring, reducing steric hindrance compared to bulkier groups like cyclohexylmethyl but increasing rigidity relative to linear alkyl chains.

Biological Activity

5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention for its potential biological activities. Characterized by a morpholine moiety, an oxolane ring, and a triazole-thiol framework, this compound exhibits a unique combination of structural features that may confer diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₄O₂S, with a molecular weight of 270.35 g/mol. Its structure includes:

- Morpholine Ring : Enhances solubility and bioavailability.

- Oxolane Ring : Contributes to the stability and reactivity of the molecule.

- Triazole-Thiol Group : Known for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can bind to enzyme active sites, inhibiting their function. The thiol group may also participate in redox reactions, affecting cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : Potential as an enzyme inhibitor due to its structural properties.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of compounds similar to this compound against colon cancer cell lines (HT-29). The results indicated significant cytotoxicity with IC50 values in the micromolar range for certain derivatives containing the triazole scaffold .

Enzyme Interaction Studies

Molecular docking studies have demonstrated that derivatives of this compound can interact strongly with ATP-binding sites in enzymes involved in cancer signaling pathways. This suggests a mechanism through which these compounds may exert their antiproliferative effects .

Comparative Analysis

The following table compares this compound with similar triazole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol | C₁₂H₂₀N₄OS | Contains piperidine; potential different biological activity |

| 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | C₇H₆N₄S | Lacks morpholine; simpler structure |

| 5-(morpholin-4-yl)-4H-pyrazole | C₉H₁₂N₄O | Related heterocycle; different ring structure |

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer activities. Among these derivatives, those containing the morpholine and oxolane groups exhibited enhanced solubility and cytotoxicity against HT-29 cells compared to other tested compounds .

Q & A

How can researchers optimize the synthetic yield of 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol while minimizing by-product formation?

Methodological Answer:

Optimization involves:

- Reaction Conditions: Adjusting temperature, solvent polarity, and reaction time. For example, solvent-free conditions under controlled heating (e.g., 4–5 hours) improved yields in analogous triazole syntheses .

- Catalyst Selection: Acidic or basic media (e.g., NaOH or HCl) can influence cyclization efficiency during triazole ring formation .

- Purification Techniques: Recrystallization (e.g., using DMF or ethanol) or column chromatography (silica gel, ethyl acetate/hexane mixtures) reduces impurities .

What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Methods:

- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis: Validates C, H, N, and S content within ±0.4% deviation .

How can molecular docking be utilized to predict the biological activity of derivatives of this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors (e.g., kinases, CYP450) based on structural analogs (e.g., morpholine-containing triazoles targeting microbial enzymes) .

- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations. Docking protocols should include flexible side chains and solvation effects .

- Validation: Compare results with known inhibitors (e.g., triazole-thiols with IC₅₀ < 10 µM against MCF-7 cells) .

What strategies address contradictory data in the biological activity profiles of triazole-3-thiol derivatives?

Methodological Answer:

- Structural Modifications: Introduce substituents (e.g., fluorobenzylidene) to probe SAR. For example, 4-fluorobenzylidene reduced antiradical activity, while 2-hydroxybenzylidene enhanced it .

- Assay Standardization: Use multiple assays (e.g., DPPH for antioxidants, MIC for antimicrobials) to cross-validate results .

- Computational Models: MD simulations or QSAR to resolve discrepancies between in vitro and in vivo efficacy .

How do morpholine and tetrahydrofuran moieties influence the physicochemical properties of this compound?

Methodological Answer:

- Morpholine: Enhances water solubility via hydrogen bonding and modulates logP values (e.g., logP reduction by ~0.5 units compared to phenyl analogs) .

- Tetrahydrofuran (Oxolan): Increases lipophilicity, potentially improving blood-brain barrier penetration. Steric effects may reduce metabolic degradation .

What in vitro and in vivo models are appropriate for evaluating antimicrobial efficacy?

Methodological Answer:

- In Vitro:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

- In Vivo:

- Rodent Models: Acute toxicity (LD₅₀) and infection models (e.g., murine systemic candidiasis) with histopathological analysis .

How can ADMET properties be predicted computationally for this compound?

Methodological Answer:

- Tools: SwissADME or pkCSM for predicting absorption (e.g., Caco-2 permeability), CYP450 interactions, and hepatotoxicity .

- Key Parameters:

- Lipinski’s Rule: MW < 500, logP < 5, ≤10 H-bond acceptors/donors.

- BBB Penetration: Predicted via polar surface area (<90 Ų) .

What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

- By-Product Control: Optimize stoichiometry (e.g., 1:1 molar ratio of hydrazine-carbothioamide to aldehyde) to suppress side reactions .

- Solvent-Free Synthesis: Reduces purification complexity (e.g., thiocarbohydrazide reactions under neat conditions) .

- Thermal Management: Use jacketed reactors to dissipate exothermic heat during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.